molecular formula C24H27NO3 B1669640 Cryptopleurine CAS No. 482-22-4

Cryptopleurine

Número de catálogo B1669640
Número CAS: 482-22-4
Peso molecular: 377.5 g/mol
Clave InChI: RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cryptopleurine is an organic heteropentacyclic compound that is (14aR)-11,12,13,14,14a,15-hexahydro-9H-dibenzo [f,h]pyrido [1,2-b]isoquinoline substituted at positions 2, 3 and 6 by methoxy groups . It has a role as a protein synthesis inhibitor, an antineoplastic agent, and an antiviral agent . It is an alkaloid, an organic heteropentacyclic compound, an aromatic ether, and an alkaloid antibiotic .


Synthesis Analysis

The total synthesis of Cryptopleurine has been achieved in 8 steps from commercially available 2-pyridinecarboxaldehyde and epoxide derived from methyl eugenol . The key intermediate 5 enables the divergent synthesis of Cryptopleurine derivatives by late-stage installation of various substituents on the C-ring .


Molecular Structure Analysis

The molecular formula of Cryptopleurine is C24H27NO3 . The IUPAC name is (14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro [9,10-b]quinolizine .


Chemical Reactions Analysis

The synthesis of Cryptopleurine involves several key steps including an alkyne hydration and a chromium carbene complex-based net [5+5]-cycloaddition step . Alkyne hydration was accompanied by racemization of the resulting β-aminoketone under most of the conditions examined, and successful minimization of this side reaction was achieved through careful pH control and choice of metal additive . Final ring closure involves a Bischler-Napieralski reaction using a carbamate (antofine) or urea (cryptopleurine) precursor .

Aplicaciones Científicas De Investigación

Cryptopleurine: A Comprehensive Analysis of Scientific Research Applications

1. Inhibition of NF-κB Activation in Cancer Therapy Cryptopleurine has been identified as a potent inhibitor of the NF-κB pathway, which plays a crucial role in cancer cell growth and survival. Research has shown that cryptopleurine can inhibit TNF-α-induced NF-κB activation, suggesting its potential application in cancer therapy .

Suppression of Inflammatory Diseases: The anti-inflammatory properties of cryptopleurine are linked to its ability to target the NF-κB signaling pathway. This has implications for the treatment of inflammatory diseases, where cryptopleurine could serve as a therapeutic agent .

3. Selective Cytotoxicity Against Cancer Cell Lines Cryptopleurine analogs have demonstrated moderate selectivity against various cancer cell lines, including KB, KBvin, and Huh 7. This suggests that cryptopleurine and its derivatives could be tailored for specific anticancer activities .

Structural Requirements for Potency: Studies on cryptopleurine analogs have provided insights into the structural requirements necessary for potent cytotoxic activity against different cell lines. This information is crucial for the design of more effective anticancer drugs .

Total Synthesis and Derivative Development: The total synthesis of cryptopleurine and its derivatives has been achieved through advanced chemical processes, such as Suzuki-Miyaura cross-coupling. This opens up possibilities for the development of new drugs based on the cryptopleurine structure .

Direcciones Futuras

Cryptopleurine exhibits low nanomolar levels of in vitro activity against a variety of tumor cell lines . Therefore, it could potentially be effective anticancer agents if the neurotoxicity issue can be overcome . There has thus been tremendous interest by various research groups in the production of analogs that show higher polarity and thus lesser ability to penetrate the blood-brain barrier .

Propiedades

IUPAC Name

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075414
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptopleurine

CAS RN

482-22-4
Record name (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptopleurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptopleurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOPLEURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cryptopleurine
Reactant of Route 2
Cryptopleurine
Reactant of Route 3
Cryptopleurine
Reactant of Route 4
Cryptopleurine
Reactant of Route 5
Reactant of Route 5
Cryptopleurine
Reactant of Route 6
Reactant of Route 6
Cryptopleurine

Q & A

A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that Cryptopleurine also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, Cryptopleurine downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].

A: Cryptopleurine is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].

A: While specific information on material compatibility is limited in the provided research, Cryptopleurine's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.

A: The provided research does not indicate any catalytic properties for Cryptopleurine. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].

A: Yes, computational chemistry has been employed to study Cryptopleurine and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of Cryptopleurine derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].

A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on Cryptopleurine's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].

A: Information regarding the stability and formulation of Cryptopleurine is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.

ANone: While the provided research does not explicitly detail SHE regulations for Cryptopleurine, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Cryptopleurine is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.

A: Resistance to Cryptopleurine in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between Cryptopleurine, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, Cryptopleurine-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].

A: Cryptopleurine is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.

A: The research on Cryptopleurine spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.